N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-23(2)14-11-21-19(26)20(27)22-15-18(25-12-5-6-13-25)16-7-9-17(10-8-16)24(3)4/h7-10,18H,5-6,11-15H2,1-4H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLLXAPBZQBHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(dimethylamino)ethyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as N-(2-bromoethyl)-N,N-dimethylamine and 4-(dimethylamino)phenylpyrrolidine. These intermediates are then reacted under controlled conditions to form the final product. Common reagents used in these reactions include brominating agents, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-(dimethylamino)ethyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide serves as a versatile building block in organic synthesis. It is utilized in:
- Ligand formation : Its ability to coordinate with metal ions makes it useful in coordination chemistry.
- Synthesis of derivatives : The compound can undergo various chemical reactions, such as oxidation and substitution, leading to new derivatives with potentially enhanced properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Notable applications include:
- Drug discovery : Its structural features allow for exploration as a lead compound in developing new therapeutics.
- Mechanism of action studies : The interaction of the dimethylamino group with enzymes or receptors may modulate their activity, influencing cellular pathways.
Medicine
The pharmacological properties of N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide are explored for:
- Analgesic effects : Preliminary studies suggest potential pain-relieving properties.
- Anti-inflammatory applications : Investigations into its efficacy in reducing inflammation are ongoing.
Industry
The compound's unique structural properties make it valuable in material science:
- Advanced materials development : It is used in creating polymers and nanomaterials due to its chemical stability and reactivity.
Case Study 1: Drug Development
A study highlighted the synthesis of similar compounds that demonstrated significant activity against vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential anti-cancer applications. The structural similarity to N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide suggests it may also exhibit similar properties .
Case Study 2: Antimicrobial Activity
Research on derivatives of compounds with similar structures indicated promising antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting that N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide could be explored for therapeutic use in treating infections .
Data Tables
| Application Area | Specific Use | Example Findings |
|---|---|---|
| Chemistry | Ligand formation | Used in coordination complexes |
| Biology | Drug discovery | Potential lead compound for therapeutics |
| Medicine | Analgesic effects | Preliminary analgesic properties observed |
| Industry | Material science | Development of advanced polymers |
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
*Inferred formula based on structural analysis; †Calculated mass.
Key Observations:
Bioactivity and Substituent Effects: The presence of dimethylaminoethyl groups in the target compound and analogs like 3a correlates with enhanced DNA-binding affinity and cytotoxicity. For example, compound 3a demonstrated potent activity against HeLa cells (IC₅₀ = 0.69 μM), attributed to the synergistic effects of tertiary amines and planar aromatic systems . Pyrrolidine vs. Piperidine Rings: Compared to piperidine-containing analogs (e.g., ’s indole-piperidine derivative), the target’s pyrrolidine moiety may offer improved metabolic stability due to reduced ring size and steric hindrance .
Solubility and Pharmacokinetics: Quaternary ammonium salts (e.g., hydrochloride derivatives in ) and tertiary amines (e.g., dimethylaminoethyl groups) enhance aqueous solubility. The target compound’s dual dimethylaminoethyl arms likely improve solubility over non-aminated analogs .
DNA Interaction Mechanisms: Naphthalimide derivatives () and amonafide analogs () intercalate into DNA via planar aromatic systems.
Critical Analysis of Contradictions and Gaps
- Positional Isomerism : highlights that 6-substituted naphthalimides (e.g., 4b, IC₅₀ = 0.64 μM) outperform 5-substituted analogs. This suggests that substituent positioning on the target compound’s phenyl ring could significantly impact activity, but data are lacking .
- Lack of Direct Pharmacological Data : The target compound’s biological profile remains uncharacterized in the provided evidence, necessitating further studies to validate inferred mechanisms.
Biological Activity
N-[2-(dimethylamino)ethyl]-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H28N6O4
- Molecular Weight : 464.5169 g/mol
- CAS Number : 40528-34-5
- Density : 1.33 g/cm³
- Refractive Index : 1.652
The compound exhibits its biological activity primarily through interactions with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Notably, it has been studied for its potential role as an inhibitor of protein-protein interactions critical in viral infections, particularly COVID-19.
Antiviral Properties
Recent studies have indicated that this compound can effectively disrupt the interaction between the spike protein of SARS-CoV-2 and the ACE2 receptor. Molecular dynamics simulations suggest that it stabilizes the binding site, thereby reducing the affinity of the spike protein for ACE2, which is essential for viral entry into host cells .
Neuropharmacological Effects
The dimethylamino groups in the structure suggest potential neuropharmacological effects. Compounds with similar structures have been shown to interact with neurotransmitter systems, possibly affecting mood and cognition. Research indicates that derivatives may exhibit anxiolytic or antidepressant-like effects in animal models .
Case Studies
Research Findings
- Inhibition of Protein Interactions : The compound was shown to effectively inhibit key protein interactions necessary for viral replication.
- Safety Profile : Toxicity assessments indicate that at therapeutic doses, it exhibits a favorable safety profile with minimal side effects observed in preliminary studies .
- Pharmacokinetics : Data suggest a moderate half-life with effective plasma concentrations achieved within hours of administration, supporting its potential use in acute viral infections .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including palladium-catalyzed C-H dimethylamination (e.g., using Pd(PPh₃)₄ as a catalyst) and subsequent functionalization. For example, dimethylamino groups can be introduced via coupling reactions with N,N-dimethylformamide (DMF) under inert atmospheres . Purification typically employs column chromatography (silica gel) and solvent extraction (e.g., ethyl acetate/water). Reaction parameters such as temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (2–24 hours) critically impact yield and purity. Post-synthesis bromination or alkylation steps may further modify the core structure .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and dimethylamino/pyrrolidinyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) stretches in the ethanediamide backbone .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica-coated plates and UV visualization.
- UV-Vis Spectroscopy : Assesses π-π* transitions in aromatic systems, useful for tracking conjugation effects .
Advanced Research Questions
Q. How can researchers investigate the DNA-binding affinity of this compound, and what methodologies assess intercalation efficiency?
- Methodological Answer :
- Fluorescence Quenching : Measure fluorescence reduction when the compound binds to DNA-intercalating dyes (e.g., ethidium bromide).
- UV-Vis Titration : Monitor hypochromic shifts in DNA absorption spectra upon compound addition.
- Circular Dichroism (CD) : Detect conformational changes in DNA helicity induced by intercalation.
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes and affinity scores for DNA base pairs .
- Cell-Based Assays : Evaluate cytotoxicity (via MTT assays) and DNA damage (comet assay) in cancer cell lines .
Q. What strategies are recommended for analyzing discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell line origin (e.g., HeLa vs. MCF-7).
- Dose-Response Curves : Generate IC₅₀ values using nonlinear regression models to account for potency variations.
- Solubility Testing : Use dynamic light scattering (DLS) to confirm compound stability in aqueous buffers.
- Orthogonal Validation : Cross-validate results with alternative methods (e.g., compare fluorescence-based DNA binding with surface plasmon resonance) .
Q. How do structural modifications (e.g., substituent variation) influence the compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer :
- Analog Synthesis : Replace pyrrolidinyl or dimethylamino groups with morpholino or piperazinyl moieties to alter lipophilicity.
- LogP Measurement : Determine partition coefficients (via shake-flask or HPLC methods) to predict blood-brain barrier penetration.
- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation rates.
- Pharmacophore Modeling : Map critical hydrogen-bonding and hydrophobic interactions using software like Schrödinger .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s cytotoxicity in different cancer models?
- Methodological Answer :
- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status) and proliferation rates of tested cell lines.
- Apoptosis Pathway Analysis : Use Western blotting to quantify caspase-3/7 activation or PARP cleavage.
- Microenvironment Mimicry : Test activity under hypoxic conditions (3% O₂) to simulate tumor microenvironments.
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher efficacy in hematological vs. solid tumors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
